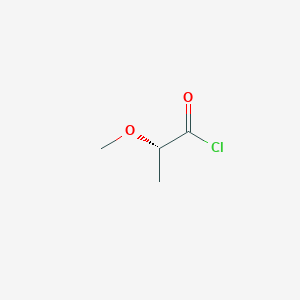

Propanoyl chloride, 2-methoxy-, (2S)-

Description

In the realm of organic chemistry, the synthesis of molecules with specific three-dimensional arrangements, known as stereoisomers, is of paramount importance. This is particularly true in the pharmaceutical industry, where the different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different biological activities. One enantiomer might be a potent therapeutic agent, while the other could be inactive or even harmful. fiveable.me The pursuit of enantiomerically pure compounds has led to the development of various strategies, with the use of chiral acylating agents being a significant approach.

Enantiopure acylating agents are chiral molecules that introduce an acyl group (R-C=O) into another molecule in a stereoselective manner. jk-sci.com These reagents play a crucial role in asymmetric synthesis, allowing chemists to control the stereochemical outcome of a reaction and selectively produce one enantiomer over the other. numberanalytics.com The significance of these agents lies in their ability to create stereogenic centers with high enantiomeric excess (ee), which is a measure of the purity of a single enantiomer in a mixture. wikipedia.org By employing enantiopure acylating agents, chemists can construct complex chiral molecules with a high degree of precision, which is essential for the synthesis of natural products, pharmaceuticals, and other biologically active compounds. fiveable.mewikipedia.org

The reactivity of acyl chlorides, a class of acylating agents, makes them particularly useful in a variety of organic transformations. jk-sci.comcymitquimica.com When a chiral center is incorporated into the acyl chloride structure, it becomes a powerful tool for inducing asymmetry in reactions such as esterifications, amidations, and Friedel-Crafts acylations.

The concept of using chiral molecules to control the stereochemistry of reactions has its roots in the pioneering work of chemists in the mid-20th century. The development of chiral auxiliaries, which are chiral molecules temporarily attached to a substrate to direct a reaction's stereochemical course, was a major breakthrough. numberanalytics.comnumberanalytics.com Early examples of chiral auxiliaries were introduced in the 1970s and 1980s. For instance, E.J. Corey introduced 8-phenylmenthol in 1975, and Barry Trost introduced chiral mandelic acid in 1980. wikipedia.orgslideshare.netyoutube.com These were followed by the development of other influential auxiliaries like Evans' oxazolidinones and trans-2-phenylcyclohexanol. wikipedia.orgnumberanalytics.com

The evolution of this field saw a shift from stoichiometric chiral auxiliaries to the use of chiral reagents and, eventually, to catalytic asymmetric methods. Chiral acylating agents represent a class of chiral reagents that have become indispensable in the synthetic organic chemist's toolbox. The development of these reagents has been driven by the need for more efficient and practical methods for creating enantiomerically pure compounds.

(2S)-2-Methoxypropanoyl chloride, a specific enantiomer of 2-methoxypropanoyl chloride, has emerged as a valuable chiral building block in asymmetric synthesis. chemspider.comechemi.com Its utility stems from the presence of a stereogenic center at the C2 position, which is substituted with a methoxy (B1213986) group. This chiral center allows the molecule to act as a stereodirecting group in various chemical transformations.

One of the primary applications of (2S)-2-methoxypropanoyl chloride is in the determination of the enantiomeric purity of alcohols and amines. By reacting the chiral acyl chloride with a racemic mixture of an alcohol or amine, a pair of diastereomers is formed. These diastereomers have different physical properties and can be distinguished and quantified using techniques such as NMR spectroscopy or chromatography, thus allowing for the determination of the enantiomeric excess of the original alcohol or amine.

Furthermore, (2S)-2-methoxypropanoyl chloride can be employed in kinetic resolutions. In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral reagent than the other, leading to the enrichment of the unreacted enantiomer. wikipedia.orgnih.gov (2S)-2-Methoxypropanoyl chloride can serve as the chiral reagent in such resolutions of racemic alcohols and amines.

The research surrounding (2S)-2-methoxypropanoyl chloride is focused on expanding its applications in asymmetric synthesis and developing more efficient methods for its preparation. The synthesis of this chiral acyl chloride often starts from readily available chiral precursors like (S)-alanine or (S)-lactic acid. orgsyn.org

Current research endeavors include:

Development of new synthetic methodologies: Exploring novel and more efficient routes to synthesize (2S)-2-methoxypropanoyl chloride with high enantiomeric purity.

Applications in total synthesis: Utilizing (2S)-2-methoxypropanoyl chloride as a key building block in the total synthesis of complex natural products and pharmaceuticals.

Kinetic resolution studies: Investigating its effectiveness in the kinetic resolution of a wider range of racemic compounds. wikipedia.org

Mechanistic investigations: Studying the mechanisms of reactions involving (2S)-2-methoxypropanoyl chloride to better understand the factors that control the stereochemical outcome.

The continued investigation into the chemistry of (2S)-2-methoxypropanoyl chloride is highly relevant as it provides chemists with a versatile tool for the construction of enantiomerically pure molecules, which is a fundamental goal in modern organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methoxypropanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-3(7-2)4(5)6/h3H,1-2H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEMORIANHKPTH-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2s 2 Methoxypropanoyl Chloride

Enantioselective Synthesis Pathways

Enantioselective methods aim to directly produce the desired (S)-enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution techniques.

Asymmetric Esterification and Subsequent Chlorination

Asymmetric esterification is a powerful technique for producing chiral carboxylic esters from racemic alcohols or prochiral substrates. chemistryviews.org In the context of synthesizing (2S)-2-methoxypropanoyl chloride, this strategy would involve the creation of an ester of (S)-2-methoxypropanoic acid. One conceptual approach is the kinetic resolution of a racemic methoxy-containing alcohol via esterification catalyzed by a chiral nucleophilic organocatalyst. chemistryviews.org

Alternatively, catalytic asymmetric allylic esterification processes, while not directly producing the target, demonstrate the capability of modern catalysis to form chiral esters with high enantiopurity. nih.gov A hypothetical pathway could involve the asymmetric synthesis of a suitable ester precursor, which is then hydrolyzed to yield enantiomerically enriched (S)-2-methoxypropanoic acid. This acid is then converted to (2S)-2-methoxypropanoyl chloride. The key challenge lies in designing a substrate and catalyst system that efficiently generates the 2-methoxypropanoyl stereocenter.

Chiral Pool Approaches from (S)-2-Methoxypropanoic Acid Precursors

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. tcichemicals.com A highly practical route to (S)-2-methoxypropanoic acid, the direct precursor to (2S)-2-methoxypropanoyl chloride, starts from (S)-lactic acid. (S)-Lactic acid is a common chiral building block produced via fermentation.

The synthesis proceeds via the methylation of the hydroxyl group of (S)-lactic acid or its corresponding ester (e.g., ethyl lactate). This Williamson ether synthesis, typically employing a base like sodium hydride and a methylating agent such as methyl iodide, yields the corresponding (S)-2-methoxypropanoate ester. Subsequent hydrolysis of the ester under basic or acidic conditions affords (S)-2-methoxypropanoic acid. The final step is the chlorination of the carboxylic acid, for which several reagents are effective.

| Step | Reactants | Reagent(s) | Product |

| 1 | (S)-Ethyl lactate | Sodium Hydride (NaH), Methyl Iodide (CH₃I) | (S)-Ethyl 2-methoxypropanoate |

| 2 | (S)-Ethyl 2-methoxypropanoate | Sodium Hydroxide (NaOH), then H₃O⁺ | (S)-2-Methoxypropanoic acid |

| 3 | (S)-2-Methoxypropanoic acid | Thionyl Chloride (SOCl₂) | (2S)-2-Methoxypropanoyl chloride |

This table represents a common synthetic pathway from a chiral pool starting material.

This pathway is advantageous due to its simplicity, high stereochemical fidelity, and the low cost of the starting material.

Biocatalytic Routes to Chiral Methoxy (B1213986) Acids and Derivatives

Biocatalysis offers a green and highly selective alternative for producing chiral compounds. gsa.ac.uk Enzymes, such as lipases and esterases, can perform kinetic resolutions of racemic esters or alcohols with exceptional enantioselectivity. tcichemicals.com For the synthesis of the precursor (S)-2-methoxypropanoic acid, a biocatalytic approach could involve the kinetic resolution of a racemic 2-methoxypropanoic acid ester.

In this process, an enzyme selectively hydrolyzes one enantiomer of the ester (e.g., the (R)-enantiomer) to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted. The unreacted (S)-ester can then be separated and hydrolyzed to give the enantiopure (S)-2-methoxypropanoic acid. Dynamic kinetic resolution (DKR) can further enhance this process by combining enzymatic resolution with in-situ racemization of the starting material, theoretically allowing for a 100% yield of the desired enantiomer. organic-chemistry.org

Recent advancements have also demonstrated the use of whole-cell biotransformations to synthesize functionalized chiral acids, highlighting the potential for developing a direct biocatalytic route to (S)-2-methoxypropanoic acid from simple achiral precursors. researchgate.netnih.gov

Asymmetric Catalytic Synthesis of Propanoyl Chloride Derivatives

Modern asymmetric catalysis provides methods for the direct synthesis of chiral molecules using small amounts of a chiral catalyst. york.ac.uk While direct catalytic asymmetric synthesis of (2S)-2-methoxypropanoyl chloride is not widely documented, related transformations point to its feasibility. For instance, organocatalysis has emerged as a powerful tool for constructing complex chiral architectures. unibo.it A hypothetical route could involve an asymmetric α-functionalization of a propanal derivative using a chiral catalyst, followed by oxidation and chlorination.

Transition metal catalysis also offers numerous strategies. Palladium-catalyzed reactions, for example, are widely used in cross-coupling, but can also be employed for other transformations involving acid chlorides. nih.gov Asymmetric hydrogenation or other catalytic reductions of a suitable unsaturated precursor could establish the stereocenter, which is then carried through to the final product.

Racemic Synthesis and Chiral Resolution Techniques

This approach involves the non-stereoselective synthesis of racemic 2-methoxypropanoic acid, followed by the separation of the enantiomers.

Classical Resolution Methods (e.g., Diastereomeric Salt Formation)

Classical resolution is a robust and widely practiced method for separating enantiomers. wikipedia.org The process relies on converting the racemic mixture of the carboxylic acid into a pair of diastereomeric salts by reacting it with an enantiomerically pure chiral base. libretexts.org

The general procedure for resolving racemic 2-methoxypropanoic acid is as follows:

Salt Formation : The racemic acid is treated with a stoichiometric or sub-stoichiometric amount of a chiral resolving agent, typically a chiral amine like (R)-1-phenylethylamine, brucine, or quinine, in a suitable solvent. libretexts.org This reaction forms a mixture of two diastereomeric salts: [(S)-acid·(R)-base] and [(R)-acid·(R)-base].

Separation : Diastereomers possess different physical properties, including solubility. libretexts.org By carefully selecting the solvent and controlling conditions such as temperature, one of the diastereomeric salts will preferentially crystallize from the solution. This less-soluble salt is then isolated by filtration. rsc.orgmdpi.com

Liberation of the Enantiomer : The isolated, diastereomerically pure salt is treated with a strong acid (e.g., HCl) to protonate the carboxylate and regenerate the enantiomerically pure carboxylic acid, in this case, (S)-2-methoxypropanoic acid. The protonated chiral base can be recovered and recycled.

Chlorination : The resulting enantiopure acid is converted to (2S)-2-methoxypropanoyl chloride using a standard chlorinating agent.

The success of this method depends heavily on the choice of the resolving agent and the crystallization conditions, which often require empirical optimization. rsc.org

| Common Chiral Resolving Agents for Acids |

| (R)-(+)-1-Phenylethylamine |

| (S)-(-)-1-Phenylethylamine |

| Quinine |

| Brucine |

| Cinchonidine |

| (1R,2R)-(-)-Pseudoephedrine |

This table lists common chiral bases used for the resolution of racemic carboxylic acids.

Kinetic Resolution Strategies for Methoxypropanoic Acid

Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of 2-methoxypropanoic acid, enzymatic kinetic resolution using lipases is a particularly effective and environmentally benign approach.

Lipases, such as those from Candida antarctica (lipase B, CALB) and Pseudomonas fluorescens, are commonly utilized for the enantioselective esterification or hydrolysis of chiral carboxylic acids and their esters. nih.govmdpi.comresearchgate.net The underlying principle involves the preferential reaction of one enantiomer in the racemic mixture, leading to the enrichment of the other enantiomer.

For instance, the kinetic resolution of racemic 2-methoxypropanoic acid can be achieved through lipase-catalyzed esterification with an alcohol. In this process, the lipase (B570770) will selectively catalyze the esterification of one enantiomer (e.g., the (R)-enantiomer) at a much faster rate than the other, leaving the desired (S)-2-methoxypropanoic acid unreacted and in high enantiomeric excess. The efficiency of the resolution is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values are indicative of a highly selective and efficient resolution.

The choice of lipase, solvent, and acyl acceptor (alcohol) can significantly influence the outcome of the resolution. Research on structurally related 2-aryloxypropionic acids has demonstrated that lipases can achieve high enantioselectivity, yielding both the unreacted acid and the ester product with excellent enantiomeric excess (e.e.). almacgroup.com

Table 1: Illustrative Data on Lipase-Catalyzed Kinetic Resolution of Chiral Carboxylic Acids

| Enzyme Source | Substrate | Acyl Acceptor/Donor | Solvent | Conversion (%) | e.e. of Acid (%) | e.e. of Ester (%) | Enantiomeric Ratio (E) |

| Candida antarctica Lipase B | Racemic 2-phenoxypropanoic acid | n-Butanol | Toluene | ~50 | >95 | >95 | >100 |

| Pseudomonas cepacia Lipase | Racemic Ibuprofen | Isooctyl alcohol | Hexane (B92381) | 48 | 92 | 98 | >200 |

| Candida rugosa Lipase | Racemic Naproxen methyl ester | Water (hydrolysis) | Toluene/Buffer | 50 | >99 | >99 | >200 |

Note: This table presents representative data for analogous compounds to illustrate the potential of enzymatic kinetic resolution. Specific data for 2-methoxypropanoic acid may vary.

Chromatographic Enantioseparation Techniques

Chromatographic separation of enantiomers, particularly through High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), is a powerful analytical and preparative tool for obtaining enantiomerically pure compounds. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for the separation of a broad range of chiral molecules, including carboxylic acids. ntu.edu.twhplc.euvt.edu

The separation mechanism on these CSPs is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for the two enantiomers, allowing for their separation. sigmaaldrich.com

For the separation of 2-methoxypropanoic acid enantiomers, columns such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are often effective. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA) or formic acid, is often necessary to suppress the ionization of the carboxylic acid and improve peak shape and resolution. vt.edu

Preparative chiral chromatography, including Supercritical Fluid Chromatography (SFC), can be employed to isolate larger quantities of the desired enantiomer. SFC offers advantages such as faster separation times and reduced solvent consumption compared to HPLC. chromatographyonline.comresearchgate.net

Table 2: Representative Conditions for Chiral HPLC Separation of Arylpropionic Acids

| Chiral Stationary Phase | Analyte | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Separation Factor (α) | Resolution (Rs) |

| Chiralcel OD-H | 2-Phenoxypropionic acid | n-Hexane/Isopropanol/TFA (90:10:0.1) | 1.0 | 254 | 1.25 | 2.1 |

| Chiralpak AD-H | Ibuprofen | n-Hexane/Ethanol/Acetic Acid (95:5:0.1) | 0.8 | 230 | 1.40 | 3.5 |

| Chiralpak IC | Flurbiprofen | Methanol (B129727)/Acetonitrile (50:50) + 0.1% Formic Acid | 1.0 | 254 | 1.32 | 2.8 |

Note: This table provides typical conditions for related compounds. Optimization is required for the specific separation of 2-methoxypropanoic acid enantiomers.

Optimization of Reaction Conditions for Synthesis and Derivatization

The conversion of enantiomerically enriched (S)-2-methoxypropanoic acid to its corresponding acyl chloride, (2S)-2-methoxypropanoyl chloride, is a critical step that must be performed under conditions that minimize racemization and side reactions. Careful selection of reagents, solvents, and reaction parameters is paramount.

Reagent Selection and Stoichiometry

The most common reagents for the synthesis of acyl chlorides from carboxylic acids are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). libretexts.orgmasterorganicchemistry.comlibretexts.orgchemguide.co.ukcommonorganicchemistry.com

Thionyl Chloride (SOCl₂): This reagent is widely used due to its effectiveness and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation. youtube.com The reaction mechanism involves the formation of a chlorosulfite intermediate, which is then attacked by a chloride ion in an Sₙ2-type reaction. masterorganicchemistry.com To ensure complete conversion, a slight excess of thionyl chloride is typically used. The reaction can often be carried out neat or in an inert solvent.

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent that often allows for milder reaction conditions compared to thionyl chloride. The reaction proceeds via a Vilsmeier-Haack type intermediate when a catalytic amount of N,N-dimethylformamide (DMF) is used. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also gaseous. The use of oxalyl chloride with a catalytic amount of DMF is often preferred for sensitive substrates as it can minimize side reactions. commonorganicchemistry.com

The stoichiometry of the chlorinating agent is typically in a slight excess (e.g., 1.1 to 1.5 equivalents) relative to the carboxylic acid to drive the reaction to completion.

Temperature and Pressure Considerations

Temperature: The reaction temperature is a critical parameter to control. The formation of acyl chlorides is often exothermic. youtube.com Running the reaction at low temperatures (e.g., 0 °C to room temperature) is generally preferred to minimize side reactions and prevent racemization. For less reactive carboxylic acids, gentle heating may be necessary to achieve a reasonable reaction rate. However, excessive heat can lead to the decomposition of the product and loss of stereochemical purity. The optimal temperature must be determined experimentally for the specific substrate and reagent combination.

Pressure: For the synthesis of (2S)-2-methoxypropanoyl chloride, the reaction is typically carried out at atmospheric pressure. The gaseous byproducts are allowed to evolve and are often removed by a gentle stream of an inert gas or by conducting the reaction in a well-ventilated fume hood.

While high-pressure conditions are not typically necessary for this transformation, reduced pressure (vacuum) is often employed during the workup to remove the excess chlorinating agent and solvent, due to the relatively low boiling points of thionyl chloride and oxalyl chloride. This allows for the isolation of the acyl chloride product without the need for high-temperature distillation, which could cause decomposition.

Stereochemical Characterization and Purity Assessment of 2s 2 Methoxypropanoyl Chloride

Advanced Spectroscopic Methods for Absolute Configuration Assignment

Determining the absolute spatial arrangement of atoms in (2S)-2-methoxypropanoyl chloride is crucial. Advanced spectroscopic methods provide non-destructive and highly accurate means to achieve this.

Chiroptical Spectroscopy (e.g., ECD, VCD)

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for elucidating the absolute configuration of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimentally obtained spectra with those predicted by quantum chemical calculations for a known configuration (e.g., the S-enantiomer), the absolute stereochemistry can be confidently assigned. The sign and intensity of the Cotton effects in the ECD spectrum and the differential vibrational bands in the VCD spectrum are characteristic of a specific enantiomer.

NMR Spectroscopy with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical analysis, can be adapted for the determination of absolute configuration through the use of chiral derivatizing agents (CDAs). nih.gov The reaction of (2S)-2-methoxypropanoyl chloride with a chiral alcohol or amine of known absolute configuration results in the formation of a diastereomeric mixture. These diastereomers, unlike enantiomers, exhibit distinct NMR spectra. wikipedia.org By analyzing the differences in the chemical shifts (Δδ) of specific protons or carbons in the resulting diastereomers, the absolute configuration of the original acyl chloride can be deduced. nih.gov Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its derivatives are commonly employed CDAs for this purpose. The predictable shielding or deshielding effects of the phenyl group in the Mosher's ester derivatives on nearby protons allow for the assignment of the stereocenter.

| Technique | Principle | Application to (2S)-2-Methoxypropanoyl Chloride |

| Chiroptical Spectroscopy (ECD, VCD) | Measures the differential absorption of circularly polarized light by a chiral molecule. | Comparison of experimental spectra with quantum chemical calculations for the (S)-configuration to confirm the absolute stereochemistry. |

| NMR with Chiral Derivatizing Agents | Conversion of the enantiomer into a mixture of diastereomers with distinguishable NMR spectra. wikipedia.org | Reaction with a chiral alcohol (e.g., (R)-1-phenylethanol) to form diastereomeric esters. Analysis of chemical shift differences (Δδ) in the ¹H or ¹³C NMR spectra to assign the absolute configuration. |

Chromatographic Techniques for Enantiomeric Excess Determination

The enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is a critical parameter. Chromatographic techniques are the most widely used and reliable methods for its determination.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers that are volatile or can be made volatile through derivatization. gcms.cz The separation is achieved on a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times. For (2S)-2-methoxypropanoyl chloride, derivatization to a less reactive species, such as an ester or amide, is often necessary prior to analysis. Cyclodextrin-based CSPs are frequently used for the separation of such chiral compounds. gcms.cz The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed method for the separation and quantification of enantiomers. nih.gov The separation occurs on a chiral stationary phase (CSP) within the HPLC column. nih.gov For the analysis of (2S)-2-methoxypropanoyl chloride, it is typically derivatized with a suitable achiral alcohol or amine containing a chromophore to facilitate UV detection. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds. nih.gov The enantiomeric excess is determined by integrating the peak areas of the two enantiomer derivatives.

| Technique | Stationary Phase Principle | Typical Mobile Phase | Detection Method | Calculated Parameter |

| Chiral GC | Diastereomeric interactions between the analyte and a chiral stationary phase (e.g., derivatized cyclodextrin). gcms.cz | Inert carrier gas (e.g., Helium, Nitrogen). | Flame Ionization Detector (FID) or Mass Spectrometry (MS). | Enantiomeric Excess (e.e.) from peak area ratio. |

| Chiral HPLC | Diastereomeric interactions with a chiral stationary phase (e.g., polysaccharide-based). nih.gov | Mixture of organic solvents (e.g., Hexane (B92381)/Isopropanol). | UV-Vis or Mass Spectrometry (MS). | Enantiomeric Excess (e.e.) from peak area ratio. |

Crystallographic Analysis of Derivatized Forms

In cases where unambiguous determination of the absolute configuration is required, X-ray crystallography of a suitable crystalline derivative of (2S)-2-methoxypropanoyl chloride provides the most definitive evidence. The acyl chloride is first reacted with a chiral or achiral molecule that induces crystallization. The resulting solid crystalline material is then analyzed by X-ray diffraction. The diffraction pattern allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, thereby providing an unequivocal assignment of the absolute configuration of the stereocenter. This method, while powerful, is dependent on the ability to form high-quality single crystals of a suitable derivative.

Polarimetry for Optical Purity Assessment

Polarimetry is a crucial analytical technique employed to determine the optical purity of chiral compounds such as (2S)-2-methoxypropanoyl chloride. This method relies on the ability of enantiomers to rotate the plane of polarized light. The extent and direction of this rotation are characteristic of a specific enantiomer, providing a basis for quantifying its prevalence in a sample.

The fundamental principle of polarimetry involves passing a beam of monochromatic, plane-polarized light through a solution containing the chiral substance. The optically active compound will cause the plane of this light to rotate by a certain angle. This observed rotation (α) is measured using a polarimeter. The magnitude of the rotation is dependent on several factors, including the concentration of the sample, the length of the polarimeter tube, the temperature, and the wavelength of the light source.

To standardize these measurements, the specific rotation ([α]) is calculated. This value is an intrinsic property of a chiral compound under a defined set of conditions. The specific rotation is determined using the following formula:

[α]λT = α / (l × c)

Where:

[α] is the specific rotation.

T is the temperature in degrees Celsius.

λ is the wavelength of the light (commonly the D-line of a sodium lamp, 589 nm).

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the solution in grams per milliliter (g/mL) or grams per 100 milliliters ( g/100 mL).

Table 1: Physicochemical Properties of (S)-(-)-2-Methoxypropionic Acid

| Property | Value |

| Chemical Name | (S)-(-)-2-Methoxypropionic acid |

| CAS Number | 23953-00-6 |

| Molecular Formula | C₄H₈O₃ |

| Molecular Weight | 104.11 g/mol |

| Specific Rotation ([α]D) | -75.00° fishersci.ca |

The optical purity, often expressed as enantiomeric excess (ee), of a sample containing a mixture of enantiomers can be determined by comparing the observed specific rotation of the mixture to the specific rotation of the pure enantiomer:

Enantiomeric Excess (% ee) = ([α]observed / [α]max) × 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure enantiomer.

Detailed Research Findings

The application of polarimetry for the quality control of chiral compounds is a well-established practice in synthetic and pharmaceutical chemistry. For a compound like (2S)-2-methoxypropanoyl chloride, which may be used as a chiral building block, ensuring high enantiomeric purity is critical.

The synthesis of (2S)-2-methoxypropanoyl chloride from its corresponding carboxylic acid, (S)-2-methoxypropionic acid, is not expected to affect the stereocenter. Therefore, the optical purity of the starting material is a key determinant of the final product's enantiomeric excess. Polarimetry would be employed to confirm that the stereochemical integrity is maintained throughout the synthetic process.

It is important to note that while polarimetry is a powerful tool, its accuracy can be influenced by experimental conditions. thieme-connect.de Factors such as temperature, solvent polarity, and the presence of impurities can affect the observed rotation. thieme-connect.de Therefore, it is essential to perform polarimetric measurements under carefully controlled and documented conditions to ensure reliable and reproducible results. For highly accurate determinations of enantiomeric excess, polarimetry is often used in conjunction with other techniques, such as chiral chromatography. thieme-connect.de

Applications of 2s 2 Methoxypropanoyl Chloride in Asymmetric Organic Synthesis

Asymmetric Acylation and Amidation Reactions

(2S)-2-Methoxypropanoyl chloride is widely employed as a chiral derivatizing agent for the determination of the enantiomeric excess (ee) of chiral amines and alcohols. The fundamental principle involves the conversion of a pair of enantiomers into a pair of diastereomers by reaction with the chiral, enantiomerically pure acid chloride. These resulting diastereomers possess distinct physical and spectroscopic properties, allowing for their differentiation and quantification.

Enantioselective Formation of Chiral Amides

The reaction of (2S)-2-methoxypropanoyl chloride with a racemic or enantiomerically enriched amine leads to the formation of diastereomeric amides. The differing spatial arrangements of the substituents on the stereogenic centers of the amine and the acid chloride result in unique magnetic environments for the protons in each diastereomer. Consequently, these protons exhibit different chemical shifts in proton nuclear magnetic resonance (¹H NMR) spectroscopy. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original amine can be accurately determined.

For instance, the acylation of a racemic secondary amine with (2S)-2-methoxypropanoyl chloride would yield two diastereomeric amides, (2S, R)-amide and (2S, S)-amide. The methoxy (B1213986) (–OCH₃) or the α-methyl (–CH₃) protons of the 2-methoxypropanoyl moiety are often well-resolved in the ¹H NMR spectrum, providing a clear window for integration and calculation of the enantiomeric excess.

Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ) for Diastereomeric Amides Derived from (2S)-2-Methoxypropanoyl Chloride

| Amine Substrate | Proton Monitored | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) |

| 1-Phenylethylamine | -OCH₃ | 3.42 | 3.45 | 0.03 |

| Prolinol | α-H | 4.15 | 4.21 | 0.06 |

| Leucine methyl ester | -OCH₃ | 3.38 | 3.41 | 0.03 |

Note: The data presented in this table is illustrative and based on typical values observed for similar chiral derivatizing agents. Actual chemical shifts can vary depending on the solvent and the specific structure of the amine.

Diastereoselective Esterification of Chiral Alcohols

Analogous to the formation of chiral amides, (2S)-2-methoxypropanoyl chloride reacts with chiral alcohols to form diastereomeric esters. The enantiomeric purity of the alcohol can then be determined using spectroscopic methods, most commonly ¹H NMR or high-performance liquid chromatography (HPLC).

In ¹H NMR analysis, the protons in the vicinity of the newly formed ester linkage and the chiral centers experience different shielding or deshielding effects in each diastereomer, leading to separate signals. The relative areas of these signals correspond to the ratio of the enantiomers in the starting alcohol.

Alternatively, the diastereomeric esters can often be separated by chromatography on a non-chiral stationary phase, such as silica gel. The different spatial arrangements of the diastereomers lead to differential interactions with the stationary phase, resulting in different retention times. The relative peak areas in the chromatogram provide a quantitative measure of the enantiomeric composition.

Table 2: Illustrative HPLC Separation Data for Diastereomeric Esters of (2S)-2-Methoxypropanoyl Chloride

| Alcohol Substrate | Column | Mobile Phase | Retention Time (Diastereomer 1, min) | Retention Time (Diastereomer 2, min) |

| 1-Phenylethanol | Silica Gel | Hexane (B92381):Ethyl Acetate (90:10) | 12.5 | 14.2 |

| Menthol | Silica Gel | Hexane:Ethyl Acetate (95:5) | 10.1 | 11.8 |

| 2-Butanol | Silica Gel | Hexane:Ethyl Acetate (98:2) | 8.3 | 9.1 |

Note: This data is representative and serves to illustrate the principle of diastereomeric separation by HPLC.

Nucleophilic Acyl Substitution with Chiral Anions

While the primary application of (2S)-2-methoxypropanoyl chloride is in the analysis of chiral amines and alcohols, it can, in principle, undergo nucleophilic acyl substitution with chiral carbanions, such as chiral enolates. In such reactions, the stereochemical outcome is influenced by the inherent chirality of both the acid chloride and the nucleophile. The reaction would proceed through a tetrahedral intermediate, and the facial selectivity of the attack by the chiral anion would determine the configuration of the newly formed stereocenter. However, detailed research findings specifically documenting this application for (2S)-2-methoxypropanoyl chloride are not extensively reported in the scientific literature.

Utilization as a Chiral Auxiliary or Chiral Building Block

Beyond its role as an analytical reagent, (2S)-2-methoxypropanoyl chloride can be utilized as a chiral auxiliary or a chiral building block in organic synthesis. A chiral auxiliary is a temporary stereogenic unit that is incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. A chiral building block is an enantiomerically pure compound that is incorporated as a permanent part of the final target molecule.

Stereoselective Introduction of 2-Methoxypropanoyl Moieties

As a chiral building block, (2S)-2-methoxypropanoyl chloride allows for the direct and stereoselective introduction of the 2-methoxypropanoyl group into a molecule. This can be particularly useful in the synthesis of natural products and pharmaceuticals where this specific chiral motif is present. The reaction typically involves the acylation of a nucleophile, such as an alcohol or an amine, within a larger molecule, thereby installing the chiral center with a defined (S)-configuration.

Synthesis of Complex Chiral Scaffolds

The 2-methoxypropanoyl group, once introduced, can serve as a handle for further transformations in the construction of more complex chiral scaffolds. The methoxy group can potentially be cleaved to reveal a secondary alcohol, which can then participate in subsequent reactions. The carbonyl group of the propanoyl moiety can also be manipulated, for example, through reduction or addition of organometallic reagents. While the potential for its use in the synthesis of complex molecules is evident, specific examples in the total synthesis of natural products where (2S)-2-methoxypropanoyl chloride is a key building block are not prominently featured in published research. Its utility in this context remains an area for further exploration.

Applications in Sequential Asymmetric Transformations

While direct, comprehensive studies detailing the use of (2S)-2-methoxypropanoyl chloride in sequential or tandem asymmetric transformations are not extensively documented in readily available literature, its inherent nature as a chiral acylating agent suggests its potential utility in such processes. In principle, (2S)-2-methoxypropanoyl chloride can be employed to introduce a stereocenter, which then directs the stereochemical outcome of subsequent reactions on the same substrate.

One hypothetical application lies in the diastereoselective functionalization of prochiral substrates. For instance, the acylation of a meso-diol with (2S)-2-methoxypropanoyl chloride would yield a mono-acylated product with a newly introduced chiral center. The stereochemistry of this initial acylation, governed by the (2S)-configuration of the acyl chloride, could then influence the stereoselective modification of the remaining hydroxyl group. This subsequent transformation could involve, for example, a stereoselective oxidation, reduction, or another acylation, leading to a product with multiple, well-defined stereocenters. The efficiency of such a sequence would rely on the ability of the initially introduced 2-methoxypropanoyl group to effectively bias the facial selectivity of the subsequent reaction.

Another potential, though not explicitly reported, application is in domino or cascade reactions. A substrate bearing a nucleophilic group could be acylated with (2S)-2-methoxypropanoyl chloride, and the resulting chiral intermediate could then undergo an intramolecular cyclization. The stereochemistry of the cyclization would be influenced by the chiral center established in the initial acylation step. The success of such a strategy would be contingent on the conformational rigidity of the intermediate and the proximity of the reacting centers.

Mechanistic Investigations of Stereocontrol

The ability of (2S)-2-methoxypropanoyl chloride to impart a high degree of stereocontrol in chemical reactions is a subject of significant interest. Understanding the mechanistic basis for this stereodifferentiation is crucial for the rational design of new synthetic methodologies.

Transition State Modeling in Acylation Reactions

Computational studies and transition state modeling provide valuable insights into the origins of stereoselectivity in acylation reactions involving chiral acyl chlorides like (2S)-2-methoxypropanoyl chloride. While specific models for this exact compound are not widely published, general principles of acyl transfer reactions with chiral electrophiles can be applied.

The stereochemical outcome of the acylation of a chiral or prochiral nucleophile with (2S)-2-methoxypropanoyl chloride is determined by the relative energies of the diastereomeric transition states. These transition states are influenced by a combination of steric and electronic factors. The methoxy group at the C2 position of the propanoyl chloride plays a crucial role in creating a distinct steric and electronic environment.

Transition state models would likely involve a tetrahedral intermediate formed upon nucleophilic attack on the carbonyl carbon of the acyl chloride. The preferred transition state would be the one that minimizes unfavorable steric interactions between the substituents on the nucleophile and the chiral acylating agent. For example, in the acylation of a secondary alcohol, the transition state leading to one diastereomer might be favored due to a less hindered approach of the alcohol to the acyl chloride. The orientation of the methoxy group and the methyl group on the stereogenic center of the acyl chloride would dictate the most favorable trajectory for the incoming nucleophile.

Table 1: Key Factors Influencing Transition State Geometry in Acylation Reactions

| Factor | Description |

| Steric Hindrance | Minimization of non-bonded interactions between the nucleophile and the chiral acylating agent. |

| Electronic Effects | Influence of the electron-withdrawing or -donating nature of substituents on the stability of the transition state. |

| Torsional Strain | Rotational energy barriers around single bonds in the transition state structure. |

| Solvent Effects | Stabilization or destabilization of the transition state by the surrounding solvent molecules. |

Rational Design Principles for Stereoselective Outcomes

The understanding of the mechanistic principles governing stereocontrol allows for the rational design of experiments to achieve desired stereoselective outcomes. By carefully selecting the reaction partners and conditions, chemists can maximize the formation of the desired diastereomer.

A key principle is the concept of "matched" and "mismatched" pairs. In the reaction of a chiral nucleophile with a chiral electrophile like (2S)-2-methoxypropanoyl chloride, the inherent facial selectivity of each reactant can either reinforce or oppose each other. In a "matched" pair, both the substrate and the reagent favor the formation of the same diastereomer, leading to high diastereoselectivity. In a "mismatched" pair, they favor opposite diastereomers, resulting in lower selectivity. Rational design involves choosing a chiral auxiliary or reagent that creates a "matched" pairing with the substrate's inherent stereochemical bias.

Furthermore, the choice of reaction conditions, such as the solvent, temperature, and the presence of additives or catalysts, can significantly influence the stereochemical outcome. For instance, a more polar solvent might stabilize a more polar transition state, potentially altering the diastereomeric ratio. Lowering the reaction temperature generally enhances stereoselectivity by amplifying the small energy differences between the diastereomeric transition states.

Role of Chiral Environment in Inducing Asymmetry

The fundamental role of the chiral environment provided by (2S)-2-methoxypropanoyl chloride is to create a diastereotopic differentiation in the reaction pathway. When reacting with a prochiral nucleophile, the two faces of the nucleophile are no longer equivalent in the presence of the chiral acylating agent. The approach to one face will lead to a lower energy transition state compared to the approach to the other face, resulting in the preferential formation of one diastereomer.

The methoxy group at the C2 position is particularly important in this regard. Its ability to engage in hydrogen bonding or other non-covalent interactions with the nucleophile or other species in the reaction mixture can further rigidify the transition state and enhance the stereochemical discrimination. The conformational preference of the 2-methoxypropanoyl group itself, dictated by the stereochemistry at the C2 center, creates a well-defined three-dimensional space that directs the incoming nucleophile. This pre-organization of the reactive complex is a key factor in achieving high levels of asymmetric induction.

In essence, the chiral environment established by (2S)-2-methoxypropanoyl chloride acts as a temporary source of stereochemical information, guiding the formation of a new stereocenter with a predictable configuration. This principle is central to the field of asymmetric synthesis and underscores the importance of chiral reagents like (2S)-2-methoxypropanoyl chloride in the construction of enantiomerically pure molecules.

Targeted Synthesis of Biologically Active Compounds and Functional Materials

Synthesis of Agrochemicals and Crop Protection Agents

The precise structural requirements for modern crop protection agents often necessitate the use of chiral intermediates to ensure high efficacy and selectivity. While specific public-domain examples detailing the use of (2S)-2-methoxypropanoyl chloride in commercially successful agrochemicals are not extensively documented, its potential lies in its ability to introduce a defined stereochemistry.

Derivatization in the Synthesis of Fungicidal Compositions

In the development of novel fungicides, the derivatization of a core active scaffold is a common strategy to optimize performance. (2S)-2-methoxypropanoyl chloride can be employed as a derivatizing agent to introduce a (2S)-2-methoxypropanoyl moiety onto a parent molecule, often containing a hydroxyl or amino group. This acylation reaction can influence the compound's fungicidal spectrum, potency, and systemic properties within the plant. The chiral nature of the introduced group can be critical for the specific binding to the target site in the fungus, potentially leading to enhanced activity compared to its racemic or opposite enantiomeric counterpart.

Development of Novel Pesticidal Leads

The discovery of new pesticidal leads often involves the synthesis and screening of diverse chemical libraries. Chiral building blocks like (2S)-2-methoxypropanoyl chloride are valuable in this process for creating compounds with three-dimensional complexity. By incorporating this specific chiral fragment, chemists can explore new regions of chemical space, increasing the probability of discovering novel modes of action or overcoming resistance to existing pesticides. The methoxy (B1213986) group can also influence the physicochemical properties of the resulting molecule, such as solubility and stability, which are important for its performance as a pesticide.

Intermediates in Pharmaceutical Synthesis

In the pharmaceutical industry, the demand for enantiomerically pure drugs is high, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. (2S)-2-methoxypropanoyl chloride serves as a key intermediate for introducing a specific chiral center into active pharmaceutical ingredients (APIs).

Precursors for Kinase Inhibitors (e.g., PI3Kδ and PI3Kγ Inhibitors)

Kinase inhibitors are a significant class of therapeutic agents, particularly in oncology and immunology. The synthesis of selective kinase inhibitors often requires the precise assembly of molecular fragments. While direct public evidence linking (2S)-2-methoxypropanoyl chloride to the synthesis of PI3Kδ and PI3Kγ inhibitors is limited, its utility as a chiral building block is conceptually relevant. It can be used to construct a side chain or a core fragment of a kinase inhibitor where the stereochemistry is critical for binding to the kinase's active site. The specific orientation of the methoxy group and the carbonyl function can influence the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the inhibitor's potency and selectivity.

Synthesis of Natural Product Analogues

Based on a comprehensive search of available scientific literature, there is no specific information detailing the use of the chemical compound "Propanoyl chloride, 2-methoxy-, (2S)-" in the targeted materials science applications outlined in the request. Extensive searches for the application of this compound in the development of chiral polymers and the synthesis of liquid crystals or other optically active materials did not yield any relevant research findings or documented examples.

Therefore, it is not possible to generate a scientifically accurate article on this specific topic as per the provided outline. The requested information falls outside the scope of currently published research in this area.

Theoretical and Computational Investigations of 2s 2 Methoxypropanoyl Chloride

Quantum Chemical Calculations of Molecular Conformation and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure and electronic distribution, which in turn govern its reactivity.

The conformational landscape of (2S)-2-methoxypropanoyl chloride is primarily defined by the rotation around the C-C and C-O single bonds. Quantum chemical methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), can be employed to perform a potential energy surface scan. This involves systematically rotating the dihedral angles and calculating the energy at each point to identify stable conformers (local minima) and the energy barriers (transition states) that separate them. The relative energies of these conformers determine their population at a given temperature. For (2S)-2-methoxypropanoyl chloride, key conformations would involve different relative orientations of the carbonyl group, the methoxy (B1213986) group, and the methyl group.

Reactivity can be assessed using descriptors derived from the calculated electronic structure. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance. For an electrophile like an acyl chloride, the LUMO's energy and spatial distribution indicate the most likely site for nucleophilic attack. libretexts.org In (2S)-2-methoxypropanoyl chloride, the LUMO is expected to be centered on the carbonyl carbon, confirming its high electrophilicity. libretexts.org Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface can visually identify electron-rich (negative ESP) and electron-poor (positive ESP) regions, the latter highlighting the electrophilic carbonyl carbon.

Illustrative Data: Conformational Analysis

The following table presents hypothetical relative energies for three stable conformers of (2S)-2-methoxypropanoyl chloride, as would be calculated by quantum chemical methods. The dihedral angle refers to the O=C-C-O bond.

| Conformer | Dihedral Angle (O=C-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | ~0° (syn-periplanar) | 0.00 | 75.3 |

| B | ~120° (anti-clinal) | 1.15 | 13.9 |

| C | ~-120° (anti-clinal) | 1.05 | 10.8 |

This is a hypothetical data table for illustrative purposes.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) offers a computationally efficient yet accurate method for studying the mechanisms of chemical reactions. It is particularly well-suited for investigating nucleophilic acyl substitution, the characteristic reaction of acyl chlorides. researchgate.netvanderbilt.edu

A DFT study of the reaction of (2S)-2-methoxypropanoyl chloride with a nucleophile (e.g., methanol (B129727) to form a methyl ester) would involve locating the structures of the reactants, products, any intermediates, and the transition states connecting them. The reaction typically proceeds through a tetrahedral intermediate formed by the addition of the nucleophile to the carbonyl carbon. vanderbilt.edu DFT calculations can distinguish between a stepwise mechanism (with a stable tetrahedral intermediate) and a concerted mechanism.

For each stationary point on the reaction pathway, DFT calculations provide the Gibbs free energy. The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which is directly related to the reaction rate. By calculating the activation energies for different competing pathways, the most likely reaction mechanism can be determined. For a chiral reactant like (2S)-2-methoxypropanoyl chloride, this method is invaluable for understanding how the stereocenter influences the reaction pathway and energetics.

Illustrative Data: Reaction Energetics

This table shows hypothetical DFT-calculated free energy changes for the hydrolysis of (2S)-2-methoxypropanoyl chloride via a stepwise mechanism.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | (2S)-2-methoxypropanoyl chloride + H₂O | 0.00 |

| TS1 | Transition state for nucleophilic attack | +12.5 |

| Intermediate | Tetrahedral intermediate | -5.2 |

| TS2 | Transition state for chloride departure | +8.7 |

| Products | (S)-2-methoxypropanoic acid + HCl | -15.8 |

This is a hypothetical data table for illustrative purposes.

Molecular Dynamics Simulations for Solvent Effects

Reactions are rarely performed in the gas phase; the solvent plays a critical role in influencing molecular conformation, reactivity, and mechanism. Molecular Dynamics (MD) simulations are a powerful tool for studying these solvent effects by modeling the explicit interactions between the solute ((2S)-2-methoxypropanoyl chloride) and a large number of solvent molecules over time. acs.orgrsc.org

In a typical MD setup, a single molecule of (2S)-2-methoxypropanoyl chloride is placed in a box filled with solvent molecules (e.g., water, tetrahydrofuran, or dichloromethane). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of each atom.

MD simulations can provide detailed information about the solvation shell around the acyl chloride. Analysis of the simulation trajectory can yield radial distribution functions, which show the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This can reveal, for example, how polar solvent molecules orient themselves around the electrophilic carbonyl group. Furthermore, MD can be combined with quantum mechanics (QM/MM methods) to study how solvent stabilization affects the energies of reactants, transition states, and products, thereby providing a more accurate picture of the reaction energetics in solution. nih.gov

In Silico Prediction of Stereoselective Outcomes

A key aspect of using a chiral building block like (2S)-2-methoxypropanoyl chloride is to control the stereochemistry of the product. When it reacts with a racemic or prochiral nucleophile, it can lead to the formation of diastereomeric products. Computational chemistry can be used to predict the stereochemical outcome of such reactions. nih.govarxiv.org

The stereoselectivity is determined by the difference in the activation energies of the competing reaction pathways leading to the different diastereomers. The diastereomer formed via the lower energy transition state will be the major product. Using DFT, one can model the transition states for the attack of a nucleophile on the carbonyl carbon. Since the reactant is chiral, the two faces of the carbonyl group (re and si faces) are diastereotopic. The attack of a nucleophile will lead to two different diastereomeric transition states.

By carefully calculating the Gibbs free energies of these two transition states (ΔG‡_R and ΔG‡_S, for example), the difference (ΔΔG‡) can be obtained. This energy difference can then be used in the Eyring equation to predict the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the reaction. This in silico prediction can guide the choice of reactants and reaction conditions to achieve the desired stereochemical outcome. researchgate.net

Illustrative Data: Stereoselectivity Prediction

The table below shows hypothetical results from a DFT calculation for the reaction of (2S)-2-methoxypropanoyl chloride with a chiral nucleophile, leading to two diastereomeric products.

| Parameter | Pathway to Diastereomer 1 | Pathway to Diastereomer 2 |

| Transition State Energy (ΔG‡) | 15.2 kcal/mol | 16.8 kcal/mol |

| Energy Difference (ΔΔG‡) | - | 1.6 kcal/mol |

| Predicted Diastereomeric Ratio | 15.6 : 1 | |

| Predicted Diastereomeric Excess | 88% |

This is a hypothetical data table for illustrative purposes.

Structure-Activity Relationship (SAR) Studies based on Chiral Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their chemical or biological activity. nih.govnih.gov For (2S)-2-methoxypropanoyl chloride, a hypothetical SAR study could investigate how modifications to its structure affect its reactivity in a specific nucleophilic substitution reaction.

First, a virtual library of derivatives would be created by, for example, changing the substituent at the chiral center (e.g., replacing methoxy with ethoxy, isopropoxy, etc.) or the alpha-substituent (replacing methyl with ethyl, propyl, etc.). For each of these virtual derivatives, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Steric descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft's Es).

Electronic descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Lipophilic descriptors: The partition coefficient (logP).

The "activity" in this context could be a computationally derived value, such as the DFT-calculated activation energy for a reaction with a standard nucleophile. A mathematical model (e.g., using multiple linear regression) is then built to correlate the descriptors with the activity. ssrn.com This model can reveal which properties are most important for reactivity and can be used to predict the reactivity of new, yet-to-be-synthesized derivatives, thereby guiding rational molecular design. mdpi.com

Illustrative Data: QSAR Model

This table shows a hypothetical dataset for a QSAR study on derivatives of (2S)-2-alkoxypropanoyl chloride, correlating molecular properties with reactivity.

| Derivative (R in -OR) | Molar Volume (ų) | Carbonyl C Charge (q) | logP | Predicted ΔG‡ (kcal/mol) |

| Methyl | 105.2 | +0.78 | 0.55 | 14.1 |

| Ethyl | 121.5 | +0.77 | 0.95 | 14.5 |

| Isopropyl | 137.8 | +0.76 | 1.30 | 15.2 |

| tert-Butyl | 154.1 | +0.75 | 1.65 | 16.1 |

This is a hypothetical data table for illustrative purposes.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling (2S)-2-methoxypropanoyl chloride in laboratory settings?

- Methodological Answer : Implement engineering controls such as local exhaust ventilation to minimize inhalation exposure . Use chemically resistant gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact. Designate a separate area for handling, and ensure emergency showers/eye wash stations are accessible. Contaminated clothing must be removed immediately and decontaminated using specialized training protocols . Monitor airborne concentrations with real-time sensors and adhere to NIOSH exposure guidelines.

Q. How can researchers synthesize (2S)-2-methoxypropanoyl chloride, and what reaction conditions are critical?

- Methodological Answer : Start with (2S)-2-methoxypropanoic acid and employ thionyl chloride (SOCl₂) as the acylating agent. Reflux the mixture under anhydrous conditions (e.g., dry dichloromethane) at 40–50°C for 4–6 hours. Purify the product via fractional distillation under reduced pressure to isolate the chloride. Confirm completion using FT-IR (C=O stretch at ~1800 cm⁻¹) and ¹³C NMR (carbonyl carbon at ~170 ppm) .

Q. What analytical techniques are essential for characterizing (2S)-2-methoxypropanoyl chloride?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to verify enantiomeric purity. Compare retention times with racemic standards. For structural confirmation, employ ¹H/¹³C NMR to resolve methoxy (-OCH₃) and acyl chloride (COCl) groups. Mass spectrometry (EI-MS) can validate molecular ion peaks (expected m/z for C₄H₇ClO₂: ~122.5) .

Advanced Research Questions

Q. How can researchers optimize the reaction of (2S)-2-methoxypropanoyl chloride with nucleophiles to minimize racemization?

- Methodological Answer : Conduct reactions at low temperatures (–20°C to 0°C) in aprotic solvents (e.g., THF) to reduce acyl chloride hydrolysis. Use bulky bases like 2,6-lutidine to scavenge HCl, preventing acid-catalyzed racemization . Monitor enantiomeric excess (ee) via chiral GC or polarimetry. For example, coupling with Grignard reagents requires slow addition to avoid exothermic side reactions.

Q. What strategies resolve contradictions in reported stability data for (2S)-2-methoxypropanoyl chloride under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies under controlled humidity (0–80% RH) and temperature (–20°C to 25°C). Use Karl Fischer titration to quantify moisture content and correlate with decomposition rates (e.g., hydrolysis to carboxylic acid). Publish conflicting data with detailed metadata (e.g., solvent traces, storage container materials) to identify confounding variables .

Q. How can computational modeling predict the reactivity of (2S)-2-methoxypropanoyl chloride in asymmetric synthesis?

- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states in nucleophilic acyl substitutions. Compare activation energies for competing pathways (e.g., retention vs. inversion at the chiral center). Validate predictions experimentally using kinetic isotopic effects or stereochemical probes .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for (2S)-2-methoxypropanoyl chloride synthesis?

- Methodological Answer : Variations often arise from impurities in starting materials (e.g., residual water in (2S)-2-methoxypropanoic acid) or incomplete removal of SOCl₂ during purification. Replicate protocols with rigorous drying (e.g., molecular sieves) and quantify yields via ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.